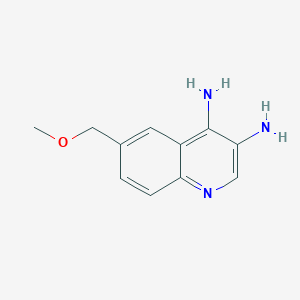

6-(Methoxymethyl)quinoline-3,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Methoxymethyl)quinoline-3,4-diamine is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)quinoline-3,4-diamine typically involves multi-step organic reactions

Starting Material: The synthesis often begins with commercially available quinoline or its derivatives.

Amination: The diamine groups are introduced through nucleophilic substitution reactions, often using ammonia or primary amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.

Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(Methoxymethyl)quinoline-3,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Researchers are investigating its efficacy in various disease models.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials requiring quinoline derivatives. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)quinoline-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl and diamine groups play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

6-Methoxyquinoline: Lacks the diamine groups, making it less versatile in biological applications.

3,4-Diaminoquinoline: Does not have the methoxymethyl group, which may affect its solubility and reactivity.

6-Methylquinoline: Similar structure but with a methyl group instead of methoxymethyl, leading to different chemical properties.

Uniqueness

6-(Methoxymethyl)quinoline-3,4-diamine stands out due to the presence of both methoxymethyl and diamine groups. This combination enhances its solubility, reactivity, and potential for diverse applications in scientific research and industry.

Biological Activity

6-(Methoxymethyl)quinoline-3,4-diamine is a compound that belongs to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound can be characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 (hypothetical) |

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | This compound |

The mechanism of action for this compound involves its interaction with various biological targets. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to various pharmacological effects. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, affecting replication and transcription processes.

- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation and induce apoptosis. The compound showed effective cytotoxicity against:

- Breast Cancer Cells (MCF-7) : ID50 values indicated a strong dose-dependent response.

- Lung Cancer Cells (A549) : Demonstrated significant tumor growth inhibition in vivo.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In models of inflammation, this compound exhibited anti-inflammatory effects by reducing cytokine production and inhibiting inflammatory pathways. Experimental results showed:

- A reduction in paw edema in carrageenan-induced inflammation models.

- Decreased levels of pro-inflammatory markers such as TNF-alpha and IL-6.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

-

Study on Tumor Growth Inhibition :

- Objective : To evaluate the antitumor efficacy against B16 murine melanoma.

- Findings : Treatment with the compound resulted in a significant increase in survival rates (P<0.001) and reduced tumor volume by approximately 76% at optimal doses.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antimicrobial activity against clinical isolates.

- Findings : The compound showed promising results with MIC values lower than those of standard antibiotics.

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

6-(methoxymethyl)quinoline-3,4-diamine |

InChI |

InChI=1S/C11H13N3O/c1-15-6-7-2-3-10-8(4-7)11(13)9(12)5-14-10/h2-5H,6,12H2,1H3,(H2,13,14) |

InChI Key |

NPIJJSAIOTWHGH-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC2=C(C(=CN=C2C=C1)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.